molecular formula C6H9N3OS B14010323 1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carboxamide CAS No. 73187-15-2

1-Methyl-4-(methylsulfanyl)-1H-imidazole-5-carboxamide

Cat. No.: B14010323
CAS No.: 73187-15-2
M. Wt: 171.22 g/mol
InChI Key: CMTNXTWOENMQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-methylsulfanyl-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-methylsulfanyl-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-methylsulfanyl-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methyl and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-Methyl-5-methylsulfanyl-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-5-methylsulfanyl-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazole: The parent compound, known for its basicity and ability to coordinate with metal ions.

    2-Methylimidazole: Similar structure but with a methyl group at the 2-position.

    4-Methylimidazole: Methyl group at the 4-position, different reactivity and properties.

Uniqueness: 3-Methyl-5-methylsulfanyl-imidazole-4-carboxamide is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

CAS No.

73187-15-2

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-methyl-5-methylsulfanylimidazole-4-carboxamide

InChI

InChI=1S/C6H9N3OS/c1-9-3-8-6(11-2)4(9)5(7)10/h3H,1-2H3,(H2,7,10)

InChI Key

CMTNXTWOENMQFR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)N)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.